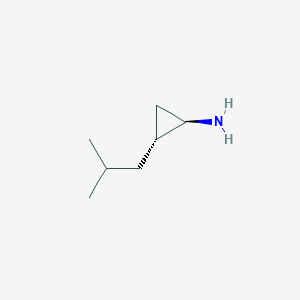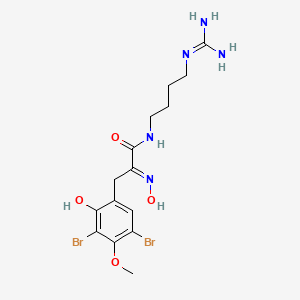
(E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde and 4-guanidinobutylamine.
Formation of Intermediate Compounds: The initial step may involve the formation of intermediate compounds through reactions such as condensation or addition.
Final Coupling Reaction: The final step involves coupling the intermediate compounds under specific reaction conditions, such as the presence of a catalyst or specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can alter the functional groups, such as converting oximes to amines.
Substitution: Halogen atoms (bromine) in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide in acetone, silver nitrate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, useful in biochemical studies.
Protein Binding:
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating specific diseases or conditions.
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic compounds.
Analytical Chemistry: Applications in analytical techniques such as chromatography or spectroscopy.
Mechanism of Action
The mechanism of action of (E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites, inhibit enzyme activity, or modulate signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3,5-Dibromo-2-hydroxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide
- (E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-aminobutyl)-2-(hydroxyimino)propanamide
Uniqueness
(E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide is unique due to the presence of both guanidino and hydroxyimino functional groups, which may confer specific biological activities and chemical reactivity not observed in similar compounds.
Properties
Molecular Formula |
C15H21Br2N5O4 |
|---|---|
Molecular Weight |
495.17 g/mol |
IUPAC Name |
(2E)-N-[4-(diaminomethylideneamino)butyl]-3-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C15H21Br2N5O4/c1-26-13-9(16)6-8(12(23)11(13)17)7-10(22-25)14(24)20-4-2-3-5-21-15(18)19/h6,23,25H,2-5,7H2,1H3,(H,20,24)(H4,18,19,21)/b22-10+ |
InChI Key |
VQVQKWFMTUMXDY-LSHDLFTRSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1Br)O)C/C(=N\O)/C(=O)NCCCCN=C(N)N)Br |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)O)CC(=NO)C(=O)NCCCCN=C(N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Methylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352178.png)
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde](/img/structure/B13352182.png)

![3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one](/img/structure/B13352185.png)
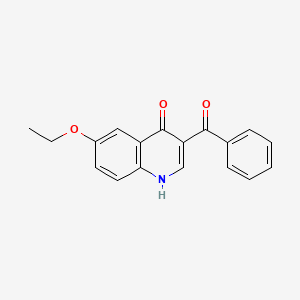
![3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide](/img/structure/B13352191.png)
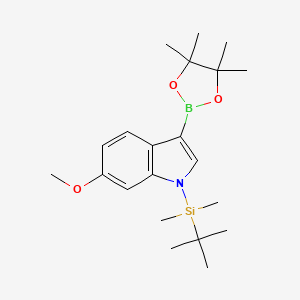


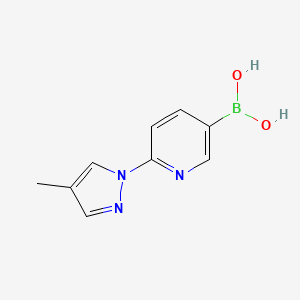
![[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol](/img/structure/B13352228.png)
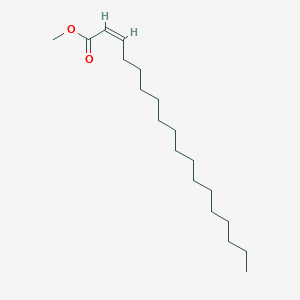
![2-((1R,5S,6S)-6-Cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B13352235.png)
